molecular formula C18H27ClN2O2 B15200046 Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride

Cat. No.: B15200046
M. Wt: 338.9 g/mol
InChI Key: KZPZQFDBSBYREN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-azaspiro[5.5]undecane-9-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate
  • 3-azaspiro[5.5]undecan-9-ylcarbamate hydrochloride

Comparison: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

benzyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c21-17(22-14-15-4-2-1-3-5-15)20-16-6-8-18(9-7-16)10-12-19-13-11-18;/h1-5,16,19H,6-14H2,(H,20,21);1H

InChI Key

KZPZQFDBSBYREN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CCNCC2.Cl

Origin of Product

United States

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